molecular formula C22H23ClN2O5 B2700150 N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-(4-chlorophenoxy)-2-methylpropanamide CAS No. 954677-34-0

N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-(4-chlorophenoxy)-2-methylpropanamide

Cat. No.: B2700150
CAS No.: 954677-34-0
M. Wt: 430.89
InChI Key: QETINCJTWLKMFD-UHFFFAOYSA-N
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Description

N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-(4-chlorophenoxy)-2-methylpropanamide is a synthetic amide derivative featuring a benzodioxole moiety fused to a pyrrolidinone ring. The compound’s structure includes a 1,3-benzodioxole group (a methylenedioxy-substituted benzene), a 5-oxopyrrolidin-3-ylmethyl backbone, and a 2-(4-chlorophenoxy)-2-methylpropanamide side chain. The benzodioxole group is known for enhancing metabolic stability and binding affinity in medicinal chemistry, while the pyrrolidinone ring contributes to conformational rigidity. The 4-chlorophenoxy substituent likely influences lipophilicity and intermolecular interactions, such as π-stacking or halogen bonding .

Properties

IUPAC Name

N-[[1-(1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl]-2-(4-chlorophenoxy)-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN2O5/c1-22(2,30-17-6-3-15(23)4-7-17)21(27)24-11-14-9-20(26)25(12-14)16-5-8-18-19(10-16)29-13-28-18/h3-8,10,14H,9,11-13H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QETINCJTWLKMFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NCC1CC(=O)N(C1)C2=CC3=C(C=C2)OCO3)OC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Step 1: : Preparation of 1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl intermediate. This step typically involves the reaction of benzo[d][1,3]dioxole with pyrrolidin-3-one under controlled conditions.

  • Step 2: : The intermediate is then alkylated with methyl bromide to form 1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl compound.

  • Step 3: : This product is then subjected to reaction with 4-chlorophenoxy-2-methylpropanoic acid in the presence of a coupling agent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to form the final compound.

Industrial Production Methods

  • The industrial synthesis typically involves optimization of the laboratory-scale procedures to large-scale production, ensuring that the reaction conditions, such as temperature, pressure, and solvents, are suitable for large batches while maintaining purity and yield.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions particularly at the benzo[d][1,3]dioxol moiety under the influence of strong oxidizing agents.

  • Reduction: : The pyrrolidinone moiety is susceptible to reduction, converting it to pyrrolidine.

  • Substitution: : The 4-chlorophenoxy group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

  • Oxidation: : KMnO₄ (potassium permanganate) in acidic medium.

  • Reduction: : LiAlH₄ (lithium aluminium hydride) in dry ether.

  • Substitution: : Nucleophiles like sodium methoxide (NaOMe) in methanol.

Major Products Formed

  • Oxidation: Products like carboxylic acids or ketones depending on the site of oxidation.

  • Reduction: Formation of the pyrrolidine derivative.

  • Substitution: Products where chlorine is replaced by nucleophiles like methoxy groups.

Scientific Research Applications

Chemistry

  • This compound is studied for its role as a building block in organic synthesis due to its complex structure and reactivity.

Biology

Medicine

  • The compound's structure suggests potential pharmacological activity. Research includes investigating its role as an enzyme inhibitor or receptor modulator in drug development.

Industry

  • It might be used as an intermediate in the synthesis of more complex molecules or in the manufacturing of specialty chemicals.

Mechanism of Action

The specific mechanism of action is determined by the interaction of this compound with its molecular targets. Given its structure:

  • Molecular Targets: : Enzymes, receptors, or other biological macromolecules that recognize the benzo[d][1,3]dioxol or pyrrolidinone structures.

  • Pathways Involved: : It can inhibit or modulate the activity of certain enzymes by binding to their active sites, or it might interact with cell receptors to trigger a biochemical response.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substitution Patterns on the Amide Side Chain

  • Phenoxy vs. Chlorophenoxy Groups: A closely related compound, N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-phenoxyacetamide (), replaces the 4-chlorophenoxy and methylpropanamide groups with a phenoxyacetamide. Chlorine’s electron-withdrawing effect may enhance stability against oxidative metabolism compared to the unsubstituted phenoxy derivative .
  • Methylpropanamide vs. Cyclopropanecarboxamide: The compound 1-(benzo[d][1,3]dioxol-5-yl)-N-(4-(4-methoxyphenyl)-5-(4-(pyrrolidin-1-yl)benzoyl)thiazol-2-yl)cyclopropane-1-carboxamide () substitutes the methylpropanamide with a cyclopropane carboxamide linked to a thiazole ring. The cyclopropane group introduces strain and rigidity, which could enhance selectivity for planar binding pockets. The thiazole ring, a heterocycle with sulfur, may improve hydrogen-bonding capacity compared to the pyrrolidinone backbone .

Core Heterocyclic Modifications

  • Pyrrolidinone vs. Thiophene/Thiazole Systems: Ethyl 5-(1,3-benzodioxol-5-ylmethyl)-2-[(3-methoxynaphthalen-2-yl)carbonylamino]-4-methyl-thiophene-3-carboxylate () replaces the pyrrolidinone with a thiophene ring. Thiophene’s aromaticity and sulfur atom may alter electronic properties, increasing π-π interactions but reducing solubility. The ester group in this compound contrasts with the amide in the target molecule, affecting hydrolysis rates and bioavailability .
  • Pyrazole Derivatives: Pyrazole-containing compounds, such as (S)-N-(3-((1-(3,4-dichlorophenyl)-4-(2-(methylthio)ethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)oxy)propyl)-3-(4-fluorophenyl)-2-(methylsulfonamido)propanamide (), utilize a pyrazole core instead of pyrrolidinone. Pyrazoles are smaller, more rigid heterocycles, often employed to modulate kinase inhibition or allosteric binding. The dichlorophenyl and fluorophenyl substituents in these analogs highlight the role of halogenation in enhancing target affinity .

Crystallographic Analysis

Tools like Mercury CSD () enable comparative crystallographic studies. For example, the benzodioxole moiety’s planar geometry and the chlorophenoxy group’s dihedral angles could be analyzed for packing efficiency and intermolecular interactions, such as halogen bonds or hydrophobic contacts .

Table: Key Structural and Hypothetical Properties of Compared Compounds

Compound Core Heterocycle Key Substituents Hypothetical LogP* Potential Applications
Target Compound Pyrrolidinone 4-Chlorophenoxy, methylpropanamide ~3.8 Enzyme inhibition, CNS targets
N-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-phenoxyacetamide Pyrrolidinone Phenoxyacetamide ~2.9 Metabolic stability studies
1-(Benzo[d][1,3]dioxol-5-yl)-N-(4-(4-methoxyphenyl)-5-(4-(pyrrolidin-1-yl)benzoyl)thiazol-2-yl)cyclopropane-1-carboxamide Thiazole Cyclopropanecarboxamide, methoxyphenyl ~4.2 Kinase inhibition
Ethyl 5-(1,3-benzodioxol-5-ylmethyl)-4-methyl-thiophene-3-carboxylate Thiophene Benzodioxolymethyl, methoxynaphthalene ~4.5 Antibacterial agents

*LogP values estimated via fragment-based methods.

Biological Activity

N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-(4-chlorophenoxy)-2-methylpropanamide is a complex organic compound that incorporates a benzo[d][1,3]dioxole moiety, which is known for its diverse biological activities. This article aims to explore its biological activity, focusing on its potential anticancer effects, mechanisms of action, and other pharmacological properties.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

C20H22ClN2O4\text{C}_{20}\text{H}_{22}\text{ClN}_2\text{O}_4

Key Characteristics

  • Molecular Weight: 394.85 g/mol
  • IUPAC Name: this compound

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the benzo[d][1,3]dioxole structure. For instance, derivatives of this structure have been shown to exhibit significant cytotoxicity against various cancer cell lines.

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AHepG22.38EGFR inhibition
Compound BHCT1161.54Apoptosis induction
Compound CMCF74.52Cell cycle arrest

The mechanisms of action for these compounds often involve:

  • EGFR Inhibition: Targeting epidermal growth factor receptor pathways.
  • Apoptosis Induction: Promoting programmed cell death through mitochondrial pathways.
  • Cell Cycle Arrest: Interfering with normal cell cycle progression.

The biological activity of this compound can be attributed to several mechanisms:

  • Interaction with Enzymes: The compound may inhibit key enzymes involved in cancer cell survival.
  • Receptor Modulation: It can act as a modulator for various receptors, influencing cellular signaling pathways.
  • Induction of Reactive Oxygen Species (ROS): Increased ROS levels can lead to oxidative stress in cancer cells, promoting apoptosis.

Study on Anticancer Properties

A study published in PubMed evaluated the anticancer effects of related benzodioxole derivatives. The results indicated that these compounds had low cytotoxicity against normal cells while being highly effective against cancer cells (IC50 values ranging from 1.54 µM to 4.52 µM) . The study highlighted the importance of structural modifications in enhancing anticancer activity.

In Vivo Studies

In vivo experiments demonstrated that certain derivatives exhibited significant tumor growth inhibition in animal models. These findings suggest that the compound may possess therapeutic potential for treating various cancers.

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